M3 vs. M2 Receptor Subtype Selectivity: Hexocyclium Exhibits ~20-Fold M3 Preference, Contrasting with Atropine's Non-Selective Profile
Hexocyclium demonstrates a distinct muscarinic receptor selectivity profile with highest affinity at the M3 subtype (pKi = 8.90, equivalent to Ki ≈ 1.26 nM) and lowest at M2 (pKi = 7.60, Ki ≈ 25.1 nM), yielding an approximately 20-fold M3-over-M2 selectivity [1]. In contrast, the reference antagonist atropine binds non-selectively across all five subtypes with pKi values of 9.0 (M1), 8.7 (M2), 9.2 (M3), 8.9 (M4), and 8.9 (M5), representing less than 4-fold discrimination between any two subtypes [2]. Sila-substitution of hexocyclium (sila-hexocyclium) did not significantly alter this selectivity profile, confirming that the M3-preferring signature is structurally encoded in the hexocyclium scaffold and not an artifact of the carbon backbone [3].
| Evidence Dimension | Muscarinic receptor subtype binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Hexocyclium: M1 pKi=8.60 (Ki≈2.5 nM), M2 pKi=7.60 (Ki≈25.1 nM), M3 pKi=8.90 (Ki≈1.26 nM), M4 pKi=8.30 (Ki≈5.0 nM), M5 pKi=8.40 (Ki≈4.0 nM) |
| Comparator Or Baseline | Atropine: M1 pKi=9.0, M2 pKi=8.7, M3 pKi=9.2, M4 pKi=8.9, M5 pKi=8.9 (all subtypes within ~0.5 log unit) |
| Quantified Difference | Hexocyclium M3/M2 selectivity ratio ≈ 20:1; Atropine M3/M2 selectivity ratio ≈ 3:1. Hexocyclium achieves approximately 6.7-fold greater M3-over-M2 discrimination than atropine. |
| Conditions | Radioligand binding assays using cloned human or rat muscarinic receptor subtypes expressed in heterologous systems; data curated by PDSP Ki Database and IUPHAR. |
Why This Matters
For research applications requiring pharmacological isolation of M3-mediated responses (e.g., smooth muscle contraction, glandular secretion) with minimized M2 (cardiac) confounding, hexocyclium's ~20-fold window provides a meaningful selectivity advantage over the non-selective reference antagonist atropine.
- [1] DrugCentral. Hexocyclium DrugCard: Bioactivity Summary — Ki values at M1 (8.60), M2 (7.60), M3 (8.90), M4 (8.30), M5 (8.40) expressed as -log[M]. IUPHAR-curated data. 2023 Update. View Source
- [2] Wang Y, Guo J, Perrier C, et al. Functional M3 muscarinic acetylcholine receptors in mammalian hearts. Br J Pharmacol. 2004;142(3):567-575. Table 1: Antagonist affinities expressed as -log Ki. View Source
- [3] Waelbroeck M, Camus J, Tastenoy M, Feifel R, Mutschler E, Tacke R, Strohmann C, Rafeiner K, Rodrigues de Miranda JF, Lambrecht G. Binding and functional properties of hexocyclium and sila-hexocyclium derivatives to muscarinic receptor subtypes. Br J Pharmacol. 1994 Jun;112(2):505-14. PMID: 8075869. View Source
